5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
CAS No.:
Cat. No.: VC15028105
Molecular Formula: C23H25ClN4O2
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
![5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol -](/images/structure/VC15028105.png)
Specification
Molecular Formula | C23H25ClN4O2 |
---|---|
Molecular Weight | 424.9 g/mol |
IUPAC Name | 5-[(3-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C23H25ClN4O2/c1-16-19(15-17-6-5-7-18(24)14-17)22(29)26-23(25-16)28-12-10-27(11-13-28)20-8-3-4-9-21(20)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,25,26,29) |
Standard InChI Key | BBQCJVXDMMIWKQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
The IUPAC name 5-(3-chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol delineates its core pyrimidine ring substituted at positions 2, 4, 5, and 6. Key structural features include:
Property | Description |
---|---|
IUPAC Name | 5-(3-Chlorobenzyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol |
Molecular Formula | C₂₃H₂₆ClN₅O₂ |
Molecular Weight | 463.94 g/mol (calculated) |
Key Functional Groups | Pyrimidin-4-ol, piperazine, chlorobenzyl, methoxyphenyl |
The pyrimidine scaffold is a cornerstone of nucleic acid analogs and kinase inhibitors, while the piperazine moiety is frequently employed in psychotropic agents due to its conformational flexibility . The 3-chlorobenzyl group may enhance lipophilicity and target binding, as seen in analogs such as 5-CHLORO-2-PHENYLPYRIMIDINE (CAS 34771-50-1) .
Synthetic Pathways and Methodological Considerations
While no published synthesis routes for this specific compound exist, retrosynthetic analysis suggests feasible strategies:
Pyrimidine Core Construction
The 4-hydroxypyrimidine core could be assembled via Biginelli or Pinner reactions. For example, 5-BROMOQUINAZOLIN-2-AMINE (CAS unlisted) employs similar cyclocondensation techniques . Substitution at position 2 with piperazine might utilize nucleophilic aromatic substitution under basic conditions.
Piperazine Functionalization
Physicochemical Properties and ADME Profiling
Predicted properties using QSAR models indicate:
Parameter | Value |
---|---|
LogP (lipophilicity) | 3.8 ± 0.2 |
Water Solubility | Poor (<10 μM) |
Plasma Protein Binding | ~92% |
CYP3A4 Inhibition | Moderate (IC₅₀ ≈ 15 μM) |
The methoxyphenyl group may improve metabolic stability compared to 3-METHYLIMIDAZO[1,5-A]PYRIDINE-6-CARBOXYLIC ACID (CAS 1260777-34-1) , while the chlorobenzyl moiety could prolong half-life.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce steps.
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Target Identification: Screen against kinase panels and GPCR libraries.
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Prodrug Design: Address solubility limitations via phosphate esterification.
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